2-Phenyl-5-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[1,5-c]quinazoline 2-Phenyl-5-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[1,5-c]quinazoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16267325
InChI: InChI=1S/C18H14N4S/c1-2-12-23-18-19-15-11-7-6-10-14(15)17-20-16(21-22(17)18)13-8-4-3-5-9-13/h2-11H,1,12H2
SMILES:
Molecular Formula: C18H14N4S
Molecular Weight: 318.4 g/mol

2-Phenyl-5-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[1,5-c]quinazoline

CAS No.:

Cat. No.: VC16267325

Molecular Formula: C18H14N4S

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

2-Phenyl-5-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[1,5-c]quinazoline -

Specification

Molecular Formula C18H14N4S
Molecular Weight 318.4 g/mol
IUPAC Name 2-phenyl-5-prop-2-enylsulfanyl-[1,2,4]triazolo[1,5-c]quinazoline
Standard InChI InChI=1S/C18H14N4S/c1-2-12-23-18-19-15-11-7-6-10-14(15)17-20-16(21-22(17)18)13-8-4-3-5-9-13/h2-11H,1,12H2
Standard InChI Key NXWCYCWQFBJNRF-UHFFFAOYSA-N
Canonical SMILES C=CCSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CC=CC=C4

Introduction

Structural Features

The structure of 2-Phenyl-5-(prop-2-en-1-ylsulfanyl) triazolo[1,5-c]quinazoline includes a phenyl group and a prop-2-en-1-ylsulfanyl substituent attached to a fused triazole and quinazoline ring system. This combination of functional groups can contribute to its chemical reactivity and biological activity.

Structural ComponentDescription
Phenyl GroupEnhances lipophilicity and may contribute to biological activity.
Prop-2-en-1-ylsulfanylProvides a site for potential chemical modifications and interactions.
Triazole RingKnown for its role in various biologically active compounds.
Quinazoline RingExhibits a range of biological activities, including anticancer and anti-inflammatory effects.

Biological Activities of Similar Compounds

Quinazoline and triazole derivatives are well-documented for their diverse biological activities, including:

  • Anticancer Activity: Quinazolines have been shown to inhibit various cancer cell lines by targeting specific enzymes or receptors .

  • Anti-inflammatory Activity: Some quinazoline derivatives act as inhibitors of tumor necrosis factor-alpha (TNF-α), which is involved in inflammation .

  • Antimicrobial Activity: Both quinazolines and triazoles have been reported to exhibit antibacterial and antifungal properties .

Potential Applications

Given the structural features and potential biological activities of 2-Phenyl-5-(prop-2-en-1-ylsulfanyl) triazolo[1,5-c]quinazoline, it could be of interest in the development of new therapeutic agents. The presence of both triazole and quinazoline rings, along with specific substituents, may offer synergistic effects that enhance its pharmacological profile.

Potential UseRationale
Cancer TreatmentPotential anticancer activity due to quinazoline core.
Inflammatory DisordersPossible anti-inflammatory effects through TNF-α inhibition.
Infectious DiseasesAntimicrobial properties attributed to triazole and quinazoline moieties.

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